N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide
Description
Historical Development and Research Context
The discovery and optimization of N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide emerged from systematic structure–activity relationship (SAR) studies targeting hybrid heterocyclic scaffolds. Early research on pyrimidine derivatives, such as pyrimidine-4-carboxamides, demonstrated their utility as enzyme inhibitors, notably in modulating lipid biosynthesis pathways. These studies highlighted the importance of conformational restriction and polar group substitutions for enhancing potency and drug-like properties.
The integration of sulfonamide functionalities into pyrimidine-based structures gained traction following observations that sulfonamide groups improve target binding through hydrogen-bonding interactions and metabolic stability. For example, N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide, a structural analog, was synthesized via nucleophilic aromatic substitution and amide coupling reactions, showcasing the adaptability of pyrimidine-sulfonamide hybrids. The evolution of this compound reflects these advancements, with its design prioritizing balanced lipophilicity and electronic properties for optimal pharmacokinetics.
Key synthetic milestones include:
- Regioselective substitution : Leveraging microwave-assisted reactions to install morpholine and sulfonamide groups at specific pyrimidine positions.
- Modular assembly : Combining thiophene-2-sulfonamide precursors with functionalized pyrimidine intermediates through Pd-catalyzed cross-coupling or SNAr reactions.
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine core functionalization | Microwave, 160°C, n-BuOH | 52–78 | |
| Sulfonamide coupling | PyBOP, DiPEA, DMF | 65–90 |
Academic Significance in Medicinal Chemistry
This compound epitomizes the strategic fusion of sulfonamide and pyrimidine pharmacophores, two classes renowned for their broad therapeutic potential. Sulfonamides contribute to antibacterial and anticancer activities by inhibiting enzymes like carbonic anhydrase or modulating ion channels. Pyrimidines, as seen in NAPE-PLD inhibitors, provide a rigid scaffold for precise molecular interactions.
This compound’s academic value lies in its dual capacity to:
- Probe biological mechanisms : Its structure enables selective targeting of receptors involved in inflammatory or proliferative pathways.
- Guide drug design : The morpholine group enhances solubility, while the thiophene ring augments π-π stacking with aromatic residues in binding pockets.
Recent studies highlight its role in angiotensin receptor modulation, suggesting potential applications in cardiovascular or fibrotic diseases. Furthermore, its ability to penetrate the blood-brain barrier, inferred from analogs like LEI-401, positions it as a candidate for neurological disorder research.
Position within Sulfonamide and Pyrimidine Research
Within the sulfonamide class, this compound aligns with derivatives optimized for receptor affinity rather than traditional antibacterial uses. For instance, N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide exemplifies sulfonamides tailored for enzyme inhibition, a trend continued here with pyrimidine integration.
Pyrimidine research has increasingly focused on kinase and phospholipase inhibition, as evidenced by NAPE-PLD inhibitors. The morpholine-pyrimidine moiety in this compound mirrors strategies used to improve metabolic stability in kinase inhibitors, underscoring its relevance in modern drug discovery.
Comparative Analysis of Related Compounds :
This compound’s unique substitution pattern—a methylene-linked morpholinopyrimidine and thiophenesulfonamide—distinguishes it from predecessors, offering new avenues for optimizing binding kinetics and selectivity. Future research may explore its application in dual-target therapies or as a fluorescent probe for imaging studies, building on the versatility of its heterocyclic framework.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c18-22(19,12-2-1-9-21-12)15-10-11-3-4-14-13(16-11)17-5-7-20-8-6-17/h1-4,9,15H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKORWJNOXXLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidinyl group This can be achieved by reacting morpholine with a suitable pyrimidinyl derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Inhibition of Enzymatic Activity
One of the primary applications of N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide is its role as an inhibitor of specific enzymes. For instance, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs). This compound has shown promising results in modulating the levels of NAEs in cellular models, suggesting potential therapeutic applications in neurodegenerative diseases and emotional disorders .
Antiviral Activity
Research indicates that compounds similar to this compound may exhibit antiviral properties. Specifically, derivatives have been explored for their ability to modulate the activity of influenza viruses, particularly those that are resistant to standard treatments. The structural characteristics of the compound allow for interaction with viral proteins, potentially inhibiting their function and providing a pathway for therapeutic intervention .
Chemical Properties and Structure-Activity Relationship (SAR)
Understanding the chemical properties and structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological efficacy.
Structure–Activity Relationship Analysis
A detailed SAR analysis reveals how modifications to the compound can enhance or diminish its inhibitory potency against NAPE-PLD and other targets. For example, substituting certain groups on the pyrimidine ring has been shown to significantly alter the compound's lipophilicity and binding affinity .
| Modification | Effect on Potency |
|---|---|
| Morpholine substitution with piperidine | 3-fold increase |
| Addition of hydroxypyrrolidine | 10-fold increase |
| Removal of nitrogen from pyrimidine | 10-fold decrease |
Neuropharmacological Studies
In vivo studies using animal models have demonstrated that this compound can modulate emotional behavior by altering NAE levels in the brain. These findings support its potential as a therapeutic agent for treating mood disorders .
Antiviral Research
Recent studies have focused on the antiviral properties of similar compounds against drug-resistant strains of influenza virus. Preliminary results indicate that these compounds can effectively inhibit viral replication in vitro, paving the way for further development as antiviral therapeutics .
Mechanism of Action
The mechanism by which N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The thiophene ring and morpholinopyrimidinyl group contribute to the compound's overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining thiophene-sulfonamide and morpholinopyrimidine. Below is a comparative analysis with structurally related sulfonamide derivatives:
Thermal and Solubility Properties
Biological Activity
N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and properties:
| Property | Details |
|---|---|
| Molecular Formula | C12H14N4O2S |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZQGJXKMSYHHDLA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding with active sites of target proteins, while the pyrimidine ring enhances binding affinity through hydrophobic interactions. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in cancer treatment.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated that it inhibits the expression of AIMP2-DX2, a protein associated with tumor growth. In vitro assays have shown that this compound can significantly reduce cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. Inhibiting this enzyme can modulate levels of bioactive lipids, which play crucial roles in cellular signaling and inflammation. Studies have reported that modifications to the morpholine group enhance the inhibitory potency of related compounds, indicating a structure–activity relationship that could be leveraged for drug development .
Case Studies and Research Findings
- In Vitro Studies : A study published in Nature Chemical Biology highlighted the compound's ability to decrease N-acylethanolamines in mouse models, leading to alterations in emotional behavior and suggesting potential applications in neuropharmacology .
- Structure–Activity Relationship (SAR) : Research focused on modifying the substituents on the pyrimidine ring has shown that specific changes can significantly enhance the compound's potency against targeted enzymes. For instance, replacing certain groups with more polar or smaller substituents has yielded compounds with improved activity profiles .
- Clinical Implications : The anticancer properties observed in preclinical studies warrant further investigation into clinical applications. The ability to inhibit tumor growth through modulation of specific pathways presents a promising avenue for developing new cancer therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of a pyrimidine intermediate with a morpholine substituent at the 2-position. This may involve nucleophilic substitution reactions between chloropyrimidine derivatives and morpholine under reflux conditions .
- Step 2 : Introduction of the thiophene-2-sulfonamide moiety via sulfonylation. Thiophene-2-sulfonyl chloride is reacted with the amino-methylpyrimidine intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Key Reagents : Morpholine, chloropyrimidine derivatives, thiophene-2-sulfonyl chloride.
- Critical Conditions : Temperature control (e.g., 80–100°C for nucleophilic substitutions), anhydrous solvents (e.g., DCM or THF), and inert atmospheres to prevent side reactions .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Post-synthesis characterization employs:
- Spectroscopic Techniques : -NMR and -NMR to confirm the presence of morpholine (δ ~3.7 ppm for N-CH), pyrimidine (δ ~8.5 ppm for aromatic protons), and thiophene (δ ~7.0–7.5 ppm) moieties .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak matching the theoretical mass (e.g., calculated for CHNOS: 379.09 g/mol) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for morpholine and pyrimidine ring conformations (e.g., disorder in oxygen positions noted in similar compounds) .
Q. What computational methods predict the drug-like properties of this compound?
- Methodological Answer :
- Lipinski’s Rule of Five : Calculated using tools like SwissADME to assess molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors .
- Pharmacokinetic Predictions : Tools like pkCSM predict oral bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to hypothesize binding affinities for targets like kinases or GPCRs, leveraging the morpholine-thiophene scaffold’s potential for π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer :
- Assay Optimization : Validate activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives. For example, inconsistent IC values in kinase inhibition assays may arise from variations in ATP concentrations .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound results .
- Structural Analog Comparison : Compare with analogues (e.g., N-(4-ethoxyphenyl)-2-{[3-ethyl-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide) to isolate the impact of the morpholine group on activity .
Q. What strategies optimize the reaction yield in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., sulfonylation), reducing byproducts like sulfonic acid esters .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions. For example, increasing DMF content may enhance solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate morpholine substitution reactions .
Q. How does the morpholine-pyrimidine-thiophene scaffold influence target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with modified morpholine (e.g., piperidine substitution) or thiophene (e.g., bromination at C5) to map binding interactions. For example, fluorination of pyrimidine improves metabolic stability but may reduce solubility .
- Crystallographic Analysis : Resolve co-crystal structures with targets (e.g., kinases) to identify key interactions. The morpholine oxygen may act as a hydrogen bond acceptor, while the thiophene sulfur engages in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
